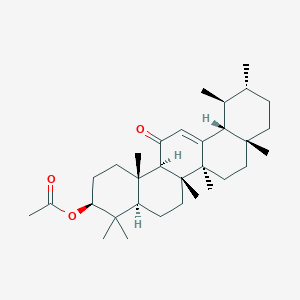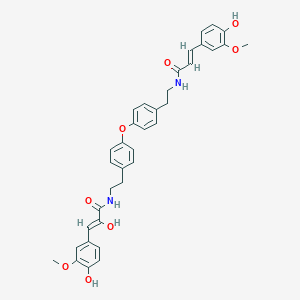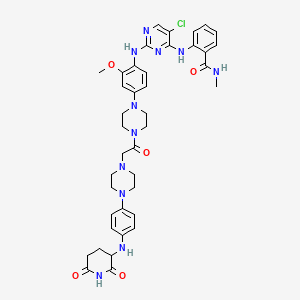
PROTAC EGFR degrader 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC EGFR degrader 8 (T-184) is a proteolysis targeting chimera (PROTAC) that selectively degrades the epidermal growth factor receptor (EGFR). This compound has shown significant efficacy in inhibiting the growth of various cell lines, including H1975, PC-9, and HCC827, with IC50 values of 7.72 nM, 121.9 nM, and 14.21 nM, respectively .
Preparation Methods
The preparation of PROTAC EGFR degrader 8 involves several synthetic routes and reaction conditions. One common method includes the use of a linker to connect the EGFR binding element with an E3 ubiquitin ligase ligand. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve a clear solution .
Chemical Reactions Analysis
PROTAC EGFR degrader 8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PROTAC EGFR degrader 8 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool for studying protein degradation and the ubiquitin-proteasome system.
Biology: It helps in understanding the role of EGFR in various cellular processes and diseases.
Medicine: It has potential therapeutic applications in treating cancers that overexpress EGFR, such as non-small cell lung cancer (NSCLC).
Industry: It is used in the development of targeted protein degradation therapies and drug discovery
Mechanism of Action
The mechanism of action of PROTAC EGFR degrader 8 involves the selective degradation of EGFR through the ubiquitin-proteasome system. The compound binds to EGFR and recruits an E3 ubiquitin ligase, which ubiquitinates the target protein. This ubiquitination marks the protein for degradation by the proteasome, leading to the reduction of EGFR levels in the cell .
Comparison with Similar Compounds
PROTAC EGFR degrader 8 is unique in its high selectivity and potency in degrading EGFR. Similar compounds include:
Gefitinib-based PROTAC 3: This compound uses gefitinib as the EGFR binding element and has shown efficacy in degrading EGFR in HCC827 and H3255 cells.
PROTAC EGFR degrader 5: This compound effectively degrades EGFRDel19 in HCC827 cells and induces apoptosis.
PROTAC EGFR degrader 6: This compound uses a different E3 ubiquitin ligase ligand and has shown efficacy in degrading EGFRDel19 in HCC827 cells.
This compound stands out due to its high selectivity and potency, making it a promising candidate for further research and therapeutic development.
Properties
Molecular Formula |
C40H46ClN11O5 |
|---|---|
Molecular Weight |
796.3 g/mol |
IUPAC Name |
2-[[5-chloro-2-[4-[4-[2-[4-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]piperazin-1-yl]acetyl]piperazin-1-yl]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C40H46ClN11O5/c1-42-38(55)29-5-3-4-6-31(29)45-37-30(41)24-43-40(48-37)46-32-12-11-28(23-34(32)57-2)51-19-21-52(22-20-51)36(54)25-49-15-17-50(18-16-49)27-9-7-26(8-10-27)44-33-13-14-35(53)47-39(33)56/h3-12,23-24,33,44H,13-22,25H2,1-2H3,(H,42,55)(H,47,53,56)(H2,43,45,46,48) |
InChI Key |
YDHBIZKMLPNNQN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C(=O)CN5CCN(CC5)C6=CC=C(C=C6)NC7CCC(=O)NC7=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)

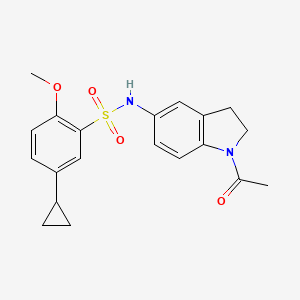
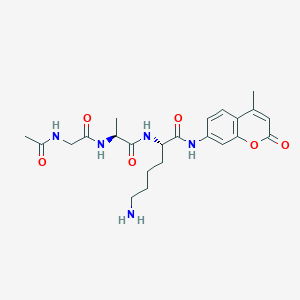
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12388765.png)
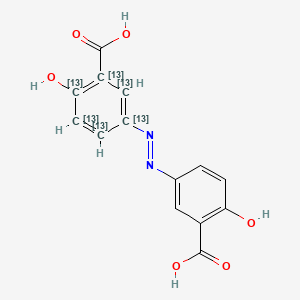
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
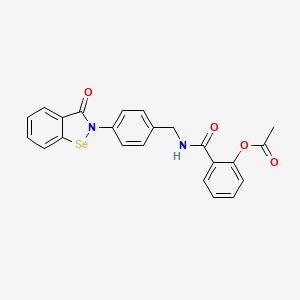
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)

![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
